molecular formula C9H9ClO5S B2615132 Methyl 2-(chlorosulfonyl)-5-methoxybenzoate CAS No. 65397-56-0

Methyl 2-(chlorosulfonyl)-5-methoxybenzoate

Cat. No.: B2615132
CAS No.: 65397-56-0
M. Wt: 264.68
InChI Key: SMMSYONJPKXKNL-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-5-methoxybenzoate is a versatile chemical intermediate of significant interest in medicinal and organic chemistry. Its molecular structure, incorporating both a reactive chlorosulfonyl group and a methoxybenzoate ester, makes it a valuable precursor for the synthesis of various sulfonamide derivatives . This compound is primarily used in research settings for the development of potential therapeutic agents, including anticonvulsants and other bioactive molecules . In pharmaceutical research, this benzoate derivative serves as a key building block. The chlorosulfonyl group is highly reactive towards nucleophiles like ammonia and amines, enabling researchers to synthesize a wide array of sulfonamide-containing compounds through amidation reactions . These sulfonamides are privileged structures in drug discovery, featuring in various enzyme inhibitors and receptor antagonists. The compound's utility is highlighted in patented synthetic routes for producing derivatives such as methyl 5-methoxy-2-sulphoamoylbenzoate, which is a critical intermediate for molecules like saccharin and certain sulfonylurea compounds . The reactivity of this compound is characterized by the electrophilic nature of the sulfur center in the sulfonyl chloride moiety. This group facilitates sulfonylation reactions, allowing for the formation of sulfur-nitrogen and sulfur-oxygen bonds. Researchers value this compound for its application in creating complex molecular architectures found in agrochemicals and specialty chemicals. It must be handled in controlled, dry environments and is typically stored sealed at 2-8°C to preserve its reactivity and stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-chlorosulfonyl-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-14-6-3-4-8(16(10,12)13)7(5-6)9(11)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMSYONJPKXKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65397-56-0
Record name methyl 2-(chlorosulfonyl)-5-methoxybenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorosulfonyl)-5-methoxybenzoate can be synthesized through several methods. One common method involves the reaction of methyl 2-hydroxy-5-methoxybenzoate with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

Methyl 2-hydroxy-5-methoxybenzoate+Chlorosulfonic acidMethyl 2-(chlorosulfonyl)-5-methoxybenzoate+Water\text{Methyl 2-hydroxy-5-methoxybenzoate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Water} Methyl 2-hydroxy-5-methoxybenzoate+Chlorosulfonic acid→Methyl 2-(chlorosulfonyl)-5-methoxybenzoate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous-flow processes to ensure high yield and purity. The reactants are typically precooled to low temperatures to control the exothermic nature of the reaction and to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-5-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and methanol.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.

    Hydrolysis: The reaction is usually carried out in the presence of water or aqueous acid.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 2-(chlorosulfonyl)-5-methoxybenzoate. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, particularly colorectal cancer cells (HCT116 and Caco-2), with IC50 values of 0.35 µM and 0.54 µM, respectively. The compound's mechanism of action involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis through modulation of key signaling pathways such as PI3K/AKT/mTOR.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
HCT1160.35 ± 0.04
Caco-20.54 ± 0.04
AGS>50
PANC-1>50
SMMC-772122.92 ± 2.16
HIEC>50

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity . Preliminary screenings suggest that structurally similar compounds can show antibacterial effects against common pathogens. However, specific data on the antimicrobial efficacy of this compound is limited and requires further investigation.

Agricultural Applications

This compound serves as a precursor in the synthesis of herbicides, particularly those belonging to the sulfonylurea class. These herbicides are widely used in agriculture for controlling weed populations due to their effectiveness and selectivity . The synthesis pathway for producing related compounds emphasizes the importance of this compound in developing new agricultural chemicals.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of related compounds has provided insights into how modifications on the aromatic ring can influence biological activity. Such studies are critical for optimizing the therapeutic profiles of compounds derived from this compound .

Case Studies

Several case studies have investigated the biological effects of this compound and its derivatives:

  • Cytotoxicity Studies : Research has shown that modifications to substituents on the aromatic ring significantly alter both cytotoxicity and selectivity towards cancer cells, providing a foundation for future drug design efforts.
  • Herbicidal Efficacy : Experiments have demonstrated that derivatives of this compound exhibit potent herbicidal activity against various weed species, making them valuable in agricultural applications .

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)-5-methoxybenzoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives. The compound can also undergo hydrolysis to form sulfonic acid, which can further participate in various chemical reactions.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structural analogs, highlighting substituent variations, molecular data, and applications:

Compound Name Molecular Formula Substituents (Positions) Key Features/Applications References
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate C₉H₉ClO₅S -SO₂Cl (2), -OCH₃ (5) Reactive intermediate for sulfonamide synthesis
Methyl 5-chloro-2-(chlorosulfonyl)benzoate C₈H₆Cl₂O₄S -SO₂Cl (2), -Cl (5) Higher electrophilicity due to dual Cl; used in polymer precursors
Methyl 2-chloro-5-sulfamoylbenzoate C₈H₈ClNO₄S -SO₂NH₂ (5), -Cl (2) Bioactive sulfonamide; impurity in antipsychotic drugs (e.g., Sulpiride)
Methyl 2-methoxy-5-(methylsulfonyl)benzoate C₁₀H₁₂O₅S -SO₂CH₃ (5), -OCH₃ (2) Electron-withdrawing -SO₂CH₃ enhances stability; agrochemical intermediate
Methyl 2-((dimethylcarbamothioyl)oxy)-5-methoxybenzoate C₁₂H₁₅NO₄S -SCON(CH₃)₂ (2), -OCH₃ (5) Thiocarbamate group for pesticidal activity; 57% synthetic yield
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate C₁₅H₁₇ClN₂O₄ -O(CH₂)₃Cl (4), -NH-C≡C-CN (2), -OCH₃ (5) Bosutinib impurity; cyanovinyl group enables photo-crosslinking

Stability and Physicochemical Properties

  • Crystal Packing: Weak C–H···O interactions in Methyl 5-chloro-2-[N-(3-ethoxy-carbonylpropyl)-4-methylbenzenesulfonamido]benzoate (C₂₁H₂₄ClNO₆S) enhance solid-state stability, a feature less pronounced in the target compound due to its reactive -SO₂Cl group .
  • Thermal Stability : Methyl 2-methoxy-5-(methylsulfonyl)benzoate exhibits higher thermal stability than the chlorosulfonyl analog due to the electron-withdrawing -SO₂CH₃ group .

Research Findings and Trends

  • Synthetic Efficiency: The cyanovinyl-containing analog () achieves 84.3% yield with 98.7% HPLC purity, outperforming the 57% yield of the thiocarbamate derivative (), highlighting the impact of substituents on reaction optimization .
  • Biological Activity : Sulfonamide derivatives (e.g., ) show higher bioavailability compared to chlorosulfonyl analogs due to improved solubility .

Biological Activity

Methyl 2-(chlorosulfonyl)-5-methoxybenzoate (CAS No. 65397-56-0) is an organic compound with a unique structure that includes a chlorosulfonyl group and a methoxy group. This combination contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C9H9ClO4SC_9H_9ClO_4S, with a molecular weight of approximately 264.68 g/mol. The structural features include:

  • Chlorosulfonyl Group : Enhances reactivity and potential interactions with biological targets.
  • Methoxy Group : Contributes to the compound's lipophilicity and may influence its biological activity.

Research indicates that this compound interacts with various biological molecules, particularly enzymes. Its chlorosulfonyl group allows it to act as a sulfonamide precursor, forming stable complexes with target proteins, which can lead to inhibition or modulation of enzymatic activity. This mechanism is crucial for understanding its potential therapeutic applications .

Potential Targets

  • Carbonic Anhydrase IX : Inhibitors of this enzyme are being explored for their roles in tumor growth and metastasis. Compounds similar to this compound have shown promise in this area.
  • Enzymatic Pathways : The compound may modulate pathways involved in inflammation and cancer cell proliferation, similar to other derivatives studied for their anticancer properties.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. This compound's potential as an antimicrobial agent is supported by its ability to interact with bacterial enzymes, leading to inhibition of growth.

Anti-inflammatory Effects

The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests it may have anti-inflammatory effects. This is particularly relevant for conditions where inflammation is a key component of disease progression .

Anticancer Properties

In vitro studies suggest that this compound may exert cytotoxic effects on various cancer cell lines. For example, compounds structurally related to it have demonstrated significant cytotoxicity against colorectal cancer cells, indicating that this class of compounds may be valuable in cancer therapy .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro assays have demonstrated that compounds with similar functionalities can induce cell cycle arrest in cancer cells, highlighting the potential of this compound in oncology .
    CompoundCell LineIC50 (µM)Mechanism
    Compound AHCT1160.35Induces G2/M phase arrest
    Compound BCaco-2>50Low cytotoxicity compared to standard chemotherapy agents
  • Antimicrobial Efficacy : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics .
  • Inflammation Models : In models of inflammation, compounds similar to this compound have shown the ability to reduce inflammatory markers, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(chlorosulfonyl)-5-methoxybenzoate, and how can reaction efficiency be maximized?

  • Methodology : Start with methyl 5-methoxybenzoate as a precursor. Introduce the chlorosulfonyl group via sulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation. Quench excess reagent with ice-water and isolate the product via recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) . Optimize stoichiometry (1:1.2 molar ratio of precursor to ClSO₃H) to achieve yields >75% while avoiding decomposition .

Q. How should researchers address purification challenges when isolating this compound from reaction mixtures?

  • Methodology : Due to its hydrolytic sensitivity, avoid aqueous workup unless under anhydrous conditions. Use column chromatography (silica gel, gradient elution with dichloromethane:methanol 95:5) to separate the target compound from unreacted starting materials or sulfonic acid byproducts. For high-purity requirements (>98%), employ preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) . Confirm purity via ¹H NMR (DMSO-d₆, δ 3.89 ppm for methoxy, δ 8.10–8.30 ppm for aromatic protons) .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound in complex matrices?

  • Methodology : Combine high-resolution mass spectrometry (HRMS-ESI, m/z calculated for C₉H₉ClO₅S: 264.9873) with ¹³C NMR to resolve ambiguity in sulfonyl vs. ester carbonyl signals (δ 165–170 ppm). For stability studies, use accelerated degradation tests (40°C/75% RH for 14 days) and quantify hydrolyzed products (e.g., 5-methoxy-2-sulfobenzoic acid) via reverse-phase HPLC . Pair with FT-IR to track sulfonyl chloride degradation (disappearance of S=O stretch at 1370–1350 cm⁻¹) .

Q. How does the chlorosulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodology : Investigate nucleophilic displacement (e.g., with amines or alkoxides) under varying conditions (polar aprotic solvents like DMF, 60–80°C). Use kinetic studies (monitored by ¹H NMR or in-situ IR) to compare activation energies with non-sulfonylated analogs. Computational modeling (DFT, B3LYP/6-31G*) can predict regioselectivity and transition states . For example, the electron-withdrawing sulfonyl group enhances electrophilicity at the adjacent carbon, favoring SN2 mechanisms .

Q. What strategies mitigate instability of the chlorosulfonyl moiety during storage or experimental use?

  • Methodology : Store the compound under inert atmosphere (argon) at –20°C in desiccated amber vials. For in-situ stabilization, add molecular sieves (3Å) to reaction mixtures. For long-term stability, derivatize the sulfonyl chloride to a sulfonamide or sulfonate ester immediately after synthesis . Characterize decomposition products via LC-MS to identify degradation pathways (e.g., hydrolysis to sulfonic acid under humid conditions) .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Some protocols report yields <50% due to competing hydrolysis. Resolution: Pre-dry solvents (THF, DCM) over molecular sieves and use Schlenk-line techniques to exclude moisture .
  • Analytical Discrepancies : Conflicting NMR shifts for the sulfonyl group may arise from solvent polarity. Standardize deuterated solvent (DMSO-d₆ vs. CDCl₃) and reference internal standards (TMS) .

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